molecular formula C17H19NO3 B1216318 N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide CAS No. 67616-16-4

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide

Cat. No. B1216318
CAS RN: 67616-16-4
M. Wt: 285.34 g/mol
InChI Key: MSFSOKSJYMQMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide” is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.2683 . The compound is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2- [3,4-dimethoxyphenyl]ethylamine .


Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide” can be represented by the InChI code: InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide” include a molecular weight of 223.2683 and a molecular formula of C12H17NO3 .

Scientific Research Applications

Antiulcer Activities

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide and its derivatives have been researched for their antiulcer potential. A study conducted by Hosokami et al. (1992) synthesized various acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and tested their effectiveness against stress-induced gastric ulcers in rats. Notably, one derivative, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, showed significant antiulcer activity (Hosokami et al., 1992).

Synthesis and Structural Analysis

Benzamide derivatives, including those with a 3,4-dimethoxyphenyl structure, have been subjects of synthesis and structural analysis studies. Browne et al. (1981) reported on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, leading to the synthesis of specific pyrrole derivatives. The structure of one such 3,4-dimethoxyphenyl derivative was confirmed through X-ray crystallographic analysis (Browne et al., 1981).

Anticonvulsant Activity

Lambert et al. (1995) synthesized two new ameltolide analogues, including 4-amino-N-(2,6-dimethylphenyl)benzamide, and evaluated them in various anticonvulsant models. These compounds were found to be superior to phenytoin in certain seizure tests, indicating their potential as anticonvulsant agents (Lambert et al., 1995).

Hypnotic Activity

Ergenç et al. (1999) investigated compounds derived from 4‐[(2‐(3,4‐dimethoxyphenyl)ethyl]‐3‐thiosemicarbazide for their hypnotic activity. These compounds were evaluated for their effects on pentobarbital-induced hypnosis, showing significant potential for influencing sleep or sedation (Ergenç et al., 1999).

Antipsychotic Properties

Högberg et al. (1990) synthesized and studied various benzamide derivatives, including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, for their antipsychotic properties. The study found that these compounds exhibited potent antidopaminergic properties and could be useful in antipsychotic medication research (Högberg et al., 1990).

Antineoplastic Properties

The metabolism and disposition of a novel antineoplastic agent, JS-38, which includes a benzamide structure similar to N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, were studied by Zhang et al. (2011). This research provides insights into the metabolic pathways of such compounds and their potential application in cancer treatment (Zhang et al., 2011).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(19)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFSOKSJYMQMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297626
Record name n1-(3,4-dimethoxyphenethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide

CAS RN

67616-16-4
Record name NSC116955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n1-(3,4-dimethoxyphenethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,4-DIMETHOXYPHENETHYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide

Citations

For This Compound
7
Citations
A Padwa, MA Brodney, JP Marino… - The Journal of …, 1997 - ACS Publications
A series of 2-diazo-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-hept-6-enoylmalonamides were prepared and treated with a catalytic amount of rhodium(II) perfluorobutyrate. The resultant …
Number of citations: 60 pubs.acs.org
JB Bremner, EJ Browne, PE Davies… - Australian Journal of …, 1980 - CSIRO Publishing
Melt pyrolysis of the cis-6,7-dimethoxy-2-methyl-1-phenyl-1,2,3,4- tetrahydroisoquinoline N-oxide (2b) afforded the Meisenheimer rearrangement product, 7,8-dimethoxy-3-methyl-1-…
Number of citations: 9 www.publish.csiro.au
B Hoefgen, M Decker, P Mohr… - Journal of medicinal …, 2006 - ACS Publications
On the basis of the benz[d]indolo[2,3-g]azecine derivative 1 (LE300), structure−activity relations were investigated in order to identify the pharmacophore in this new class of ligands. …
Number of citations: 96 pubs.acs.org
GBL Nunes, PR Policarpo, LM Costa, TG Da Silva… - Molecules, 2014 - mdpi.com
This study aimed to study the in vitro antioxidant activity and cytotoxicity on tumor cells lines of six synthetic substances derived from riparins. All the substances showed antioxidant …
Number of citations: 20 www.mdpi.com
PVS Leão, ALS Ferreira, FAA Oliveira… - Evidence-Based …, 2023 - hindawi.com
Acinetobacter baumannii is an important opportunistic pathogen that causes serious health-related infections, especially in intensive care units. The present study aimed to investigate …
Number of citations: 4 www.hindawi.com
RF Santiago, TV de Brito, JM Dias, GJ Dias, JS da Cruz… - Inflammation, 2015 - Springer
The aim of our study was to evaluate the anti-inflammatory, anti-nociceptive, and anti-oxidant action of Riparin B in vivo. We performed experiments in which we induced paw edema by …
Number of citations: 14 link.springer.com
S Yang, J KR, S Lim, TG Choi, JH Kim… - Journal of medicinal …, 2015 - ACS Publications
Hepatitis C virus (HCV) is a major cause of end-stage liver disease. Direct-acting antivirals (DAAs), including inhibitors of nonstructural proteins (NS3/4A protease, NS5A, and NS5B …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.